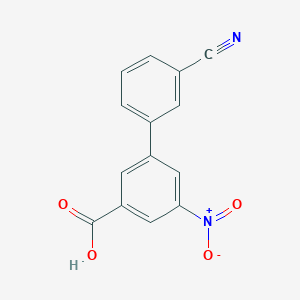

3-(3-Cyanophenyl)-5-nitrobenzoic acid

Description

Importance of Nitroaromatic and Cyano-Substituted Compounds in Contemporary Organic and Medicinal Chemistry Research

Nitroaromatic compounds are a cornerstone in the synthesis of a multitude of organic molecules. The nitro group is a powerful electron-withdrawing group and can be readily transformed into other functional groups, most notably amines, which are ubiquitous in pharmaceuticals and agrochemicals. In medicinal chemistry, nitroaromatic moieties are found in various drugs and are often explored for their potential as hypoxia-activated prodrugs in cancer therapy.

Similarly, cyano-substituted compounds, or nitriles, are prized for their versatility in organic synthesis. The cyano group can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions to form heterocyclic systems. In drug discovery, the incorporation of a cyano group can modulate a molecule's polarity, metabolic stability, and binding affinity to biological targets.

Overview of Research Trajectories for 3-(3-Cyanophenyl)-5-nitrobenzoic Acid

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest several potential research avenues. Its synthesis would likely involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the biphenyl (B1667301) linkage, followed by modifications to introduce or alter the cyano and nitro functionalities.

Given the functionalities present, this compound could serve as a valuable intermediate in the synthesis of more complex molecules. Potential research could explore its use in the development of novel pharmaceuticals, functional dyes, or advanced materials where the interplay of the cyano, nitro, and carboxylic acid groups can be harnessed for specific properties. Further investigation into its crystal structure and spectroscopic properties would provide a deeper understanding of its chemical nature and reactivity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C14H8N2O4 | nih.gov |

| Molecular Weight | 268.23 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 53225068 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-cyanophenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c15-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(6-11)16(19)20/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLNSCQPIXELOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80688800 | |

| Record name | 3'-Cyano-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-97-6 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-cyano-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Cyano-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80688800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Cyanophenyl 5 Nitrobenzoic Acid and Analogues

Strategic Approaches to Biphenyl (B1667301) Core Construction

The formation of the biphenyl core is the cornerstone of synthesizing 3-(3-cyanophenyl)-5-nitrobenzoic acid. This is typically achieved by creating a carbon-carbon bond between two substituted benzene (B151609) rings. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation in Related Systems

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the most prominent method for constructing biaryl systems. libretexts.org This reaction class is valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its key reagents. nih.govresearchgate.net The general mechanism involves three primary steps: oxidative addition of an aryl halide to a Palladium(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the biphenyl product and regenerate the catalyst. libretexts.org

The synthesis of this compound via this method would logically involve the coupling of a 3-halo-5-nitrobenzoic acid derivative with 3-cyanophenylboronic acid. sigmaaldrich.comchemsynthesis.comchemimpex.com The latter is a readily available building block used in various Suzuki coupling reactions to create complex molecules. sigmaaldrich.comchemimpex.com

Key components and conditions for a successful Suzuki-Miyaura coupling include:

Palladium Catalyst: A variety of Pd(0) or Pd(II) precursors can be used, often in combination with phosphine (B1218219) ligands that enhance catalytic activity and stability. bldpharm.com

Base: A base, such as potassium carbonate or potassium phosphate, is essential for the transmetalation step. nih.gov

Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly employed. nih.gov Recent advancements have explored greener conditions, using water as the primary solvent. acs.org

The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. For the synthesis of the target molecule, an aryl bromide such as 3-bromo-5-nitrobenzoic acid would be a suitable electrophile. chemsynthesis.comchemimpex.com The presence of electron-withdrawing groups, like the nitro and cyano groups in the target molecule, can present challenges, but optimized catalyst systems have been developed to couple even electron-poor substrates effectively. acs.org

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst/Precatalyst | Ligand | Typical Substrates | Reference |

| Pd(OAc)₂ | PPh₃ (Triphenylphosphine) | (Hetero)aryl bromides | researchgate.net |

| Pd(PPh₃)₄ | None (pre-formed) | Aryl halides | bldpharm.com |

| PdCl₂(dppf) | dppf | Aryl chlorides, bromides | acs.org |

| Pd₂ (dba)₃ | SPhos, XPhos | Electron-rich/poor aryl halides | acs.org |

Exploration of Alternative Transition Metal-Catalyzed Coupling Methods for Substituted Biphenyls

While palladium catalysis is dominant, other transition metals have been explored for the synthesis of substituted biphenyls. These alternatives can offer different reactivity profiles, cost advantages, or efficacy with challenging substrates.

Nickel-Catalyzed Coupling: Nickel catalysts are gaining attention as a more economical alternative to palladium for cross-coupling reactions. libretexts.org They can effectively couple aryl chlorides, which are often less reactive in palladium-catalyzed systems. The mechanism can be similar to that of palladium, but can also involve different pathways, such as those involving Ni(I)/Ni(III) catalytic cycles or reductively induced transmetalation. acs.org

Stille and Negishi Couplings:

The Stille coupling utilizes organotin reagents. A key advantage is its tolerance for a wide array of functional groups, though a significant drawback is the high toxicity of the tin reagents. libretexts.org

The Negishi coupling employs organozinc reagents. While effective, these reagents are often highly sensitive to air and moisture, requiring stringent anhydrous reaction conditions. libretexts.org

Transition-Metal-Free Couplings: Research has also uncovered methods for aryl-aryl bond formation that proceed without a transition metal catalyst, sometimes promoted by bases or the use of phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net These methods, while promising from a cost and sustainability perspective, often have a more limited substrate scope compared to their metal-catalyzed counterparts.

Synthetic Pathways to 5-Nitrobenzoic Acid Derivatives

The benzoic acid moiety of the target molecule is functionalized with a nitro group at the 5-position. This can be achieved either by direct nitration or by chemical transformation of other functional groups.

Regioselective Nitration of Benzoic Acid Scaffolds

The direct nitration of benzoic acid is a classic example of electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing substituent. researchgate.netresearchgate.net Therefore, nitration of benzoic acid with a mixture of nitric acid and sulfuric acid primarily yields 3-nitrobenzoic acid. researchgate.netresearchgate.net

To obtain the 3,5-disubstituted pattern required for the biphenyl synthesis, a more forceful approach is needed. The synthesis of 3,5-dinitrobenzoic acid is achieved by nitrating benzoic acid under harsher conditions, such as with fuming nitric acid and concentrated sulfuric acid, often at elevated temperatures. dissertationtopic.netorgsyn.org

For the synthesis of a precursor like 3-bromo-5-nitrobenzoic acid , a multi-step pathway is typically required. One logical route involves the nitration of 3-bromobenzoic acid. The bromine atom is an ortho-, para-director, while the carboxylic acid is a meta-director. In this case, the directing effects conflict, but nitration often leads to a mixture of isomers. A more regioselective approach might involve the Sandmeyer reaction on 3-amino-5-nitrobenzoic acid or the oxidation of a precursor like 3-bromo-5-nitrotoluene.

Table 2: Common Nitrating Agents and Conditions

| Reagent | Conditions | Product from Benzoic Acid | Reference |

| HNO₃ / H₂SO₄ | Cool to moderate temperatures | 3-Nitrobenzoic acid (major) | researchgate.netresearchgate.net |

| Fuming HNO₃ / H₂SO₄ | Elevated temperatures | 3,5-Dinitrobenzoic acid | dissertationtopic.netorgsyn.org |

| Aqueous HNO₃ | Room temperature (less reactive) | Low to no reaction | researchgate.net |

Transformations of Other Functionalities on the Benzoic Acid Ring

An alternative to direct nitration is the conversion of other functional groups already present on the aromatic ring. A common strategy involves the oxidation of a methyl group to a carboxylic acid. For example, 3,5-dinitrotoluene (B12062) can be oxidized using strong oxidizing agents like potassium dichromate to yield 3,5-dinitrobenzoic acid. orgsyn.org

Another powerful method is the transformation of an amino group. For instance, 3,5-diaminobenzoic acid can be synthesized via the reduction of 3,5-dinitrobenzoic acid, using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. dissertationtopic.net This amino-substituted benzoic acid can then serve as a precursor for other functionalities through diazotization and subsequent reactions (e.g., Sandmeyer reaction to introduce halogens).

Introduction and Modification of the 3-Cyanophenyl Moiety

The 3-cyanophenyl group is the second key component of the target molecule's biphenyl structure. The cyano group (–C≡N) is a strong electron-withdrawing group that influences the electronic properties of the molecule.

In the context of a Suzuki coupling, this moiety is typically introduced using 3-cyanophenylboronic acid . sigmaaldrich.com This reagent is commercially available and can be synthesized from 3-bromobenzonitrile (B1265711), for example, through lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup. Its use is well-documented in the synthesis of biaryl compounds. sigmaaldrich.comchemimpex.com

An alternative synthetic strategy for the final molecule could circumvent the biphenyl coupling entirely. For example, a known synthesis of 3-cyano-5-nitrobenzoic acid starts from 3-amino-5-nitrobenzoic acid. The amino group is converted to a diazonium salt, which is then displaced by a cyanide using a copper(I) cyanide catalyst in a Sandmeyer-type reaction. This approach builds the required substitution pattern on a single aromatic ring without needing to form an aryl-aryl bond.

Synthesis of 3-Cyanophenyl Precursors (e.g., Boronic Acids) for Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl systems. researchgate.netorganic-chemistry.org A key component in this reaction is the organoboron reagent, typically a boronic acid. For the synthesis of this compound, a crucial precursor is 3-cyanophenylboronic acid.

This precursor is commonly synthesized from 3-bromobenzonitrile. researchgate.netresearchgate.net A prevalent method involves the use of organolithium reagents. The process begins with a halogen-metal exchange, where 3-bromobenzonitrile is treated with a strong base like n-butyllithium at low temperatures (-78 °C) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). This generates a highly reactive aryllithium intermediate. This intermediate is then quenched with a boron electrophile, typically trimethyl borate, to form a boronate ester. Subsequent hydrolysis of the boronate ester under acidic conditions yields the desired 3-cyanophenylboronic acid. organic-chemistry.org

An alternative, palladium-catalyzed approach involves the borylation of 3-chlorobenzonitrile (B1581422) or 3-bromobenzonitrile with a diboron (B99234) reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable ligand. This method can offer milder reaction conditions and broader functional group tolerance.

| Starting Material | Reagents | Typical Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 3-Bromobenzonitrile | 1. n-Butyllithium 2. Trimethyl borate 3. Acidic workup (e.g., HCl) | THF, -78 °C to rt | 3-Cyanophenylboronic acid | Variable, can be high |

| 3-Chlorobenzonitrile | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) | Solvent (e.g., Dioxane), Heat | 3-Cyanophenylboronic acid pinacol (B44631) ester | Good to excellent |

Post-Coupling Functionalization of the Cyanophenyl Group

Following the successful Suzuki-Miyaura coupling to form the biaryl skeleton, the cyano group on the cyanophenyl moiety offers a versatile handle for further chemical transformations. nih.govgoogle.com This allows for the synthesis of a variety of analogues from a common intermediate.

The most direct functionalization to achieve an analogue of this compound is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be accomplished under either acidic or basic conditions. acs.orgrsc.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. acs.org Basic hydrolysis is usually carried out by heating with an aqueous solution of a strong base, like sodium hydroxide, which initially forms the carboxylate salt. Subsequent acidification then yields the final carboxylic acid. acs.orgrsc.org

Beyond hydrolysis, the cyanophenyl group can be converted into other important functional groups. A notable transformation is the [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide, to form a tetrazole ring. mdpi.comresearchgate.netnih.gov This reaction is often catalyzed by a Lewis acid, such as zinc chloride, and is of significant interest in medicinal chemistry as the tetrazole ring is a well-known bioisostere for the carboxylic acid group. This conversion provides access to a different class of analogues with potentially distinct pharmacological properties.

| Functional Group | Transformation | Typical Reagents and Conditions | Product Functional Group |

|---|---|---|---|

| Cyano (-CN) | Acid Hydrolysis | H₃O⁺ (e.g., aq. HCl), Heat | Carboxylic Acid (-COOH) |

| Tetrazole Formation | NaN₃, Lewis Acid (e.g., ZnCl₂), Solvent (e.g., water, DMF), Heat | Tetrazole |

Optimization and Scale-Up Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to a larger, industrial production requires careful optimization of the reaction conditions to ensure efficiency, safety, and cost-effectiveness.

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact. researchgate.net In the context of synthesizing this compound via Suzuki-Miyaura coupling, several green strategies can be implemented.

A primary consideration is the choice of solvent. Traditional Suzuki-Miyaura reactions often employ organic solvents like toluene, dioxane, or DMF. Green alternatives include water, ethanol, or more novel solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better environmental profile. mdpi.comnih.gov The use of aqueous media can be facilitated by phase-transfer catalysts or specialized water-soluble ligands. researchgate.net

Catalyst systems are another area for green innovation. Reducing the loading of the precious metal catalyst (palladium) is a key goal. This can be achieved through the use of highly active catalysts, such as those based on N-heterocyclic carbene (NHC) ligands or palladacycles, which can operate at very low concentrations. Furthermore, the development of heterogeneous or recyclable catalysts simplifies product purification and reduces metal waste. researchgate.net Ligand-free protocols, where the palladium salt is used without an additional phosphine or NHC ligand, have also been developed, particularly for reactions in green solvents like water extract of banana (WEB). researchgate.net

| Conventional Approach | Green Alternative | Rationale |

|---|---|---|

| Solvents (e.g., Toluene, Dioxane) | Water, Ethanol, 2-Me-THF | Reduced toxicity, biodegradability, renewable sources |

| Homogeneous Pd catalysts | Heterogeneous or recyclable catalysts | Ease of separation, reduced metal contamination |

| Stoichiometric bases | Catalytic amounts of base, weaker bases (e.g., K₂CO₃) | Reduced waste, improved atom economy |

Maximizing the yield and efficiency of the Suzuki-Miyaura coupling is critical for a viable large-scale process. The presence of electron-withdrawing groups, such as the nitro and cyano moieties in the coupling partners for the synthesis of this compound, can significantly influence the reaction kinetics and yield.

The choice of catalyst is paramount. For aryl halides bearing electron-withdrawing groups, electron-rich and bulky phosphine ligands (e.g., SPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often effective as they can promote the rate-limiting oxidative addition step. organic-chemistry.org In some cases, nickel-based catalysts have emerged as a more economical and highly reactive alternative to palladium, especially for the coupling of less reactive aryl chlorides. acs.org

The selection of the base and solvent system is also crucial and often interdependent. A screening of different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents is typically necessary to identify the optimal combination for a specific substrate pairing. For instance, a study on a similar Suzuki-Miyaura coupling found that a combination of P(o-tol)₃ as the ligand, KHCO₃ as the base, and a mixture of isopropanol (B130326) and water as the solvent system provided optimal results on a large scale.

Post-reaction purification to remove residual palladium is a significant challenge in pharmaceutical applications. Methods for palladium scavenging include treatment with reagents like aqueous sodium bisulfite or the use of specialized scavengers. Optimizing crystallization conditions is also key to obtaining the final product in high purity and yield.

| Parameter | Considerations for Optimization | Impact on Efficiency/Yield |

|---|---|---|

| Catalyst/Ligand | Screening of Pd/ligand systems (e.g., phosphines, NHCs) or Ni catalysts. Catalyst loading. | Crucial for reaction rate and preventing side reactions. Lower loading reduces cost. |

| Base | Choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and its stoichiometry. | Affects the transmetalation step and can influence side reactions like boronic acid decomposition. |

| Solvent | Solvent polarity and ability to dissolve reactants and facilitate catalyst activity. Use of aqueous or mixed-solvent systems. | Impacts reaction rate, yield, and ease of workup. |

| Temperature | Optimizing reaction temperature to ensure complete conversion without promoting degradation. | Affects reaction kinetics and selectivity. |

| Palladium Removal | Post-reaction treatment with scavenging agents or specialized filtration. | Ensures product purity, which is critical for pharmaceutical applications. |

Mechanistic Investigations of Reactions Involving 3 3 Cyanophenyl 5 Nitrobenzoic Acid and Its Building Blocks

Understanding Reaction Mechanisms in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, representing a powerful method for synthesizing biaryl compounds like 3-(3-cyanophenyl)-5-nitrobenzoic acid. libretexts.orglibretexts.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly relevant and widely used example of this class of reactions. libretexts.orgnobelprize.orglibretexts.org These reactions are prized for their ability to form the desired cross-coupled product exclusively, without the formation of homo-coupled side products. libretexts.org A general scheme for the synthesis of a biphenyl (B1667301) structure, analogous to the core of this compound, involves reacting a substituted bromo- or iodo-benzoic acid with a substituted phenylboronic acid in the presence of a palladium catalyst and a base. google.com

The mechanism of palladium-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving palladium in two primary oxidation states: Pd(0) and Pd(II). nih.gov This cycle consists of three main elementary steps:

Oxidative Addition : The cycle begins when a coordinatively unsaturated, active Pd(0) catalyst reacts with an organohalide (e.g., a brominated benzoic acid derivative). nih.govfiveable.me The palladium atom inserts itself into the carbon-halogen bond, undergoing oxidation from Pd(0) to a Pd(II) species. nobelprize.org This step forms a key organopalladium intermediate. libretexts.orgnobelprize.org In many cases, including the Suzuki-Miyaura reaction, the oxidative addition is the rate-determining step of the entire catalytic cycle. libretexts.org The reactivity of the organohalide in this step typically follows the trend I > OTf > Br >> Cl. libretexts.orglibretexts.org

Transmetalation : In the next step, the organic group from the second coupling partner (e.g., the cyanophenyl group from a cyanophenylboronic acid) is transferred to the palladium(II) center from the organoboron compound. libretexts.orgnobelprize.org This process, known as transmetalation, displaces the halide on the palladium complex and results in a diorganopalladium(II) intermediate where both organic fragments are bound to the same palladium atom. nobelprize.org The presence of a base is crucial in the Suzuki-Miyaura reaction to facilitate this step, often by forming a more reactive boronate species. nobelprize.org

Reductive Elimination : The final step of the cycle is reductive elimination. The two organic ligands on the diorganopalladium(II) complex couple to form a new carbon-carbon bond, yielding the final biaryl product. nih.govfiveable.me Simultaneously, the palladium center is reduced from Pd(II) back to Pd(0), regenerating the active catalyst which can then enter another cycle. nobelprize.org

This catalytic cycle is a common thread through various cross-coupling reactions, including the Suzuki, Stille, and Negishi couplings. libretexts.orgwildlife-biodiversity.com

| Step | Description | Key Intermediate(s) | Change in Pd Oxidation State |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst reacts with an organohalide (Ar-X), inserting into the Ar-X bond. This is often the rate-determining step. libretexts.org | Organopalladium(II) halide complex (Ar-Pd(II)-X) | 0 → +2 |

| Transmetalation | The organic group from the organoboron reagent (Ar'-B(OR)₂) replaces the halide on the Pd(II) complex, facilitated by a base. nobelprize.org | Diorganopalladium(II) complex (Ar-Pd(II)-Ar') | No Change |

| Reductive Elimination | The two organic groups couple and are eliminated from the palladium center, forming the final product (Ar-Ar') and regenerating the catalyst. fiveable.me | Final Product (Ar-Ar') & Pd(0) Catalyst | +2 → 0 |

The efficiency and outcome of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of ligands and solvents. whiterose.ac.ukuva.es

Ligands: Ancillary ligands, typically phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the palladium catalyst and modulating its reactivity. whiterose.ac.ukuva.es Bulky and electron-rich phosphine (B1218219) ligands are often used to promote the reaction. inorgchemres.org The bulkiness of the ligand can favor the formation of more reactive, monoligated palladium species and accelerate the final reductive elimination step. whiterose.ac.ukuva.es The ligand's electronic properties influence the electron density at the palladium center, which in turn affects the rates of oxidative addition and reductive elimination. inorgchemres.org For instance, in some systems, the choice of diphosphine ligand can determine which step of a multi-step sequence is the most energy-demanding. uva.es

Solvents: The solvent plays a multifaceted role, influencing reaction rates, selectivity, and catalyst stability. whiterose.ac.ukresearchgate.net Polar aprotic solvents like N,N-dimethylformamide (DMF) are common choices. whiterose.ac.uk The solvent can directly participate in the formation of the active catalyst, for example, by aiding in the reduction of a Pd(II) precatalyst to the active Pd(0) species. whiterose.ac.uk In some cases, the choice of solvent can dramatically alter reaction selectivity. For example, studies on bifunctional substrates have shown that coupling can be directed to a C-OTf bond in polar solvents but to a C-Cl bond in nonpolar solvents, suggesting the solvent can change the nature of the active catalytic species. researchgate.net This is because polar solvents can stabilize highly polar transition states, such as those involved in the oxidative addition of aryl triflates. researchgate.net

| Factor | Type | General Effect on Reaction Pathway |

|---|---|---|

| Ligands | Bulky, Electron-Rich Phosphines | Promote efficient cross-coupling by modifying the steric and electronic properties of the palladium center. inorgchemres.org Can accelerate reductive elimination. uva.es |

| N-Heterocyclic Carbenes (NHCs) | Serve as effective, often strongly donating, ligands that can form highly stable and active catalysts. researchgate.net | |

| Solvents | Polar Aprotic (e.g., DMF, Dioxane) | Commonly used; can assist in the in-situ formation of the active Pd(0) catalyst and stabilize polar intermediates and transition states. whiterose.ac.ukresearchgate.net |

| Nonpolar (e.g., Toluene) | Can alter reaction selectivity compared to polar solvents by disfavoring polar mechanistic pathways. researchgate.net |

Mechanistic Aspects of Electrophilic Aromatic Substitution (Nitration)

The introduction of the nitro (-NO₂) group onto one of the aromatic rings to form this compound is achieved through an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.com This class of reactions proceeds via a two-step mechanism. masterorganicchemistry.com

First, a potent electrophile, the nitronium ion (NO₂⁺), is generated by reacting nitric acid (HNO₃) with a stronger acid, typically sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. youtube.com

The general mechanism for the substitution involves:

Attack by the Aromatic Ring : The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophilic nitronium ion. masterorganicchemistry.commasterorganicchemistry.com This is the slow, rate-determining step as it temporarily disrupts the energetically favorable aromatic system. masterorganicchemistry.com The attack forms a new carbon-nitrogen bond and creates a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com

Deprotonation : In the second, fast step, a weak base (such as water or HSO₄⁻) removes a proton from the carbon atom that bears the new nitro group. masterorganicchemistry.com This restores the carbon-carbon π-bond, thereby regenerating the aromatic system in the final product. masterorganicchemistry.com

The position of nitration is dictated by the directing effects of substituents already present on the ring. For a precursor like 3-cyanophenyl benzoic acid, the carboxylic acid (-COOH) group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. youtube.com This is because the carbocation intermediates for ortho and para attack would place the positive charge adjacent to the already electron-deficient carbon of the carboxyl group, a highly destabilizing arrangement. youtube.com Therefore, the nitration occurs at the C-5 position, which is meta to the carboxylic acid, leading to the desired product structure.

Reaction Kinetics and Thermodynamics in Preparative Chemistry of Related Systems

The rates and energy profiles of the reactions used to prepare this compound and related compounds are critical for optimizing synthesis.

In palladium-catalyzed cross-coupling , kinetic studies have provided deep insight into the mechanism. The oxidative addition step is frequently found to be rate-determining. libretexts.org However, the rate-determining step can change based on the specific reactants and conditions; in some Suzuki-Miyaura reactions, transmetalation has been identified as the rate-limiting step. nih.gov Hammett correlation studies on Ullmann cross-coupling, a related reaction, showed that for aryl bromides with electron-withdrawing substituents, the oxidative-addition step becomes rate-determining. inorgchemres.org Conversely, with electron-donating groups, which accelerate oxidative addition, the reductive-elimination step can become rate-determining. inorgchemres.org Furthermore, kinetic discrimination can be exploited for chemoselectivity. For instance, boronic acids can be made to react faster than corresponding boronic acid pinacol (B44631) (BPin) esters, allowing for sequential couplings in a single pot by controlling the kinetics of the transmetalation step. nih.gov

In electrophilic nitration , the kinetics can also be complex. Depending on the reactivity of the aromatic substrate and the reaction conditions, the rate-limiting step can be either the formation of the nitronium ion or the attack of the aromatic ring on the electrophile. rsc.org For highly reactive aromatic compounds, the reaction can become zero-order in the aromatic substrate, indicating that the formation of the nitronium ion is the slow step. rsc.org In other cases, particularly in highly acidic media, the reaction can become diffusion-controlled, meaning the rate is limited by how quickly the reactants can encounter each other in solution. rsc.org The thermodynamics of the reaction strongly favor the final substituted product due to the restoration of the highly stable aromatic ring. masterorganicchemistry.com

Stereochemical Considerations in the Synthesis of Chiral Analogues

While this compound is achiral, its biaryl scaffold is a core structure in a class of molecules that can exhibit a special type of chirality known as atropisomerism. stereoelectronics.org Atropisomers are stereoisomers that arise from hindered rotation around a single bond, and they are separable enantiomers. stereoelectronics.org In biaryl compounds, this occurs when bulky substituents are placed at the ortho positions of the two aromatic rings, sterically preventing free rotation around the C-C bond that connects them. stereoelectronics.orgnih.gov

The synthesis of single-enantiomer, axially chiral biaryls is a significant goal in modern organic chemistry, as these compounds are valuable as chiral ligands and in pharmaceuticals. dicp.ac.cnresearchgate.netresearchgate.net Palladium-catalyzed asymmetric cross-coupling reactions are a primary strategy for achieving this. researchgate.netthieme-connect.com These methods employ a chiral catalyst system, typically a palladium precursor combined with a well-designed chiral ligand, to control the absolute configuration of the product. thieme-connect.comresearchgate.net

Key strategies for the atroposelective synthesis of biaryl analogues include:

Asymmetric Suzuki-Miyaura Coupling : Using chiral phosphine ligands (such as derivatives of BINAP) or other chiral ligands, the cross-coupling reaction can be guided to produce one enantiomer of the atropisomeric product in excess. stereoelectronics.orgresearchgate.net

Kinetic Resolution : A racemic mixture of a chiral biaryl can be reacted with a chiral catalyst that selectively transforms one enantiomer faster than the other, allowing for the separation of the unreacted, enantioenriched substrate. dicp.ac.cn

Desymmetrization : An achiral but prochiral substrate can be transformed into a chiral product using a chiral catalyst. dicp.ac.cnnih.gov

The development of new chiral ligands and catalytic systems continues to expand the ability to synthesize structurally diverse and functionally complex biaryl atropisomers with high enantioselectivity. dicp.ac.cnresearchgate.net

| Strategy | Description | Key Requirement |

|---|---|---|

| Asymmetric Cross-Coupling | Direct synthesis of an enantioenriched atropisomer from achiral or prochiral starting materials. researchgate.netthieme-connect.com | A chiral catalyst, typically a metal (e.g., Pd) complexed with a chiral ligand. thieme-connect.com |

| Kinetic Resolution | Separation of a racemic mixture by reacting it with a chiral reagent or catalyst that reacts preferentially with one enantiomer. dicp.ac.cn | A chiral resolving agent or catalyst and a substrate with sufficient rotational stability. |

| Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer. researchgate.net | A chiral catalyst and conditions that allow for rapid interconversion (racemization) of the starting material enantiomers. |

| Desymmetrization | A prochiral starting material containing two identical, enantiotopic groups is selectively transformed by a chiral catalyst to give a chiral product. dicp.ac.cnnih.gov | A prochiral substrate and a highly selective chiral catalyst. |

Computational and Theoretical Chemistry Studies of 3 3 Cyanophenyl 5 Nitrobenzoic Acid

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding a molecule's structure and electronic behavior at the atomic level.

Density Functional Theory (DFT) is a powerful computational tool used to predict the most stable three-dimensional structure of a molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can determine bond lengths, bond angles, and dihedral angles. Following optimization, a vibrational analysis is typically performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. For a molecule like 3-(3-cyanophenyl)-5-nitrobenzoic acid, this analysis would help identify the characteristic vibrational modes of its functional groups, such as the cyano (C≡N), nitro (NO₂), and carboxylic acid (COOH) groups.

The electronic properties and chemical reactivity of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the most likely orbital to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large gap generally implies high stability. From these orbital energies, reactivity descriptors like chemical potential, hardness, and electrophilicity can be calculated to provide a quantitative measure of the molecule's reactive nature.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior, tracking the movements of atoms and molecules over time. nih.gov For this compound, the central carbon-carbon bond between the two phenyl rings allows for rotational flexibility. MD simulations could be used to explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. mdpi.com Additionally, by simulating the molecule in a solvent like water or an organic solvent, MD can offer insights into solvation processes, solubility, and the stability of the compound in different environments. nih.gov

Theoretical Insights into Spectroscopic Properties

Computational methods are frequently used to predict and help interpret experimental spectra.

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) spectra (both ¹H and ¹³C). Using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the chemical shifts of each nucleus in the molecule. These theoretical values are invaluable for assigning peaks in experimentally obtained NMR spectra, especially for complex molecules. While experimental NMR data exists for simpler, related structures like 3-nitrobenzoic acid, specific theoretical predictions for this compound are not available in the searched literature. chemicalbook.com

Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis electronic absorption spectra. These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., from a π to a π* orbital). For an aromatic compound with electron-withdrawing groups like this compound, such simulations would reveal how the cyano and nitro groups influence the electronic structure and the absorption of light.

Computational Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational analysis is crucial for dissecting these interactions and understanding the resulting crystal packing.

Hydrogen Bonding Networks in Solid State Structures

While specific crystallographic studies for this compound are not readily found in the public domain, the principles of hydrogen bonding can be applied to predict its solid-state behavior. The molecule possesses a carboxylic acid group, which is a strong hydrogen bond donor (-OH) and acceptor (C=O). This functional group typically leads to the formation of robust hydrogen-bonded dimers in the solid state. In many benzoic acid derivatives, the carboxylic acid groups of two molecules form a centrosymmetric R(2)2(8) ring motif.

Furthermore, the nitro group can act as a hydrogen bond acceptor, and the cyano group can also participate in weaker hydrogen bonding interactions. These additional interactions could link the primary dimeric units into more complex one-, two-, or three-dimensional networks. The specific geometry and connectivity of this network would depend on the steric and electronic influences of the substituents on the biphenyl (B1667301) core. Solid-state NMR spectroscopy, in conjunction with X-ray diffraction, is a powerful technique for establishing the details of such hydrogen-bonding structures.

Investigation of Aromatic Stacking Interactions

Aromatic stacking, or π-π interactions, are non-covalent interactions that are expected to play a significant role in the crystal packing of this compound due to the presence of two phenyl rings. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. The relative orientation of the rings (e.g., parallel-displaced, T-shaped, or sandwich) determines the strength and nature of the interaction.

In the case of this compound, the dihedral angle between the two phenyl rings will be a critical factor. Computational modeling can predict the most stable conformations and how these might pack in a crystal lattice to maximize favorable stacking interactions. The presence of the electron-withdrawing nitro and cyano groups alters the electron distribution in the phenyl rings, which in turn influences the nature of the stacking interactions. Studies on similar aromatic compounds have shown that these interactions can be a dominant force in the self-assembly and crystal engineering of such molecules.

Structure-Reactivity and Structure-Property Relationship Studies

Computational methods are invaluable for establishing relationships between a molecule's structure and its chemical reactivity or physical properties.

Quantitative Structure-Activity Relationships (QSAR) for Analogues (focus on chemical activity)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological or chemical activity. While specific QSAR studies for analogues of this compound are not available, a hypothetical QSAR study would involve a set of structurally related analogues with varying substituents.

For a series of analogues of this compound, a QSAR model would be built by first calculating a range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The chemical activity of each compound, which would need to be experimentally determined (e.g., reaction rate, binding affinity), would then be correlated with these descriptors using statistical methods to generate a mathematical model. Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of compounds with desired chemical properties.

Hypothetical QSAR Data Table for this compound Analogues:

| Compound Analogue (Substituent at position X) | Electronic Descriptor (e.g., HOMO energy) | Steric Descriptor (e.g., Molecular Volume ų) | Measured Chemical Activity (e.g., log(1/IC50)) |

| -H | -7.5 eV | 250 | 5.2 |

| -CH3 | -7.2 eV | 265 | 5.5 |

| -Cl | -7.8 eV | 260 | 5.8 |

| -OCH3 | -7.1 eV | 270 | 5.3 |

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Hammett Equation Applications for Substituent Effects

The Hammett equation is a classic example of a linear free-energy relationship used to quantify the effect of substituents on the reactivity of aromatic compounds. It takes the form: log(K/K₀) = σρ, where K and K₀ are the equilibrium constants for the substituted and unsubstituted reactions, respectively, σ is the substituent constant, and ρ is the reaction constant.

For this compound, the Hammett equation can be used to predict how changes to the substituents on the phenyl rings would affect the acidity of the carboxylic acid group. The nitro (-NO₂) and cyano (-CN) groups are strong electron-withdrawing groups and have positive Hammett σ values. These groups stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the benzoic acid compared to the unsubstituted parent compound.

A computational study could involve calculating the pKa values for a series of analogues with different substituents at various positions on the phenyl rings. A plot of the calculated pKa values against the known Hammett σ constants for those substituents would be expected to yield a linear relationship. The slope of this line (the ρ value) would indicate the sensitivity of the reaction (in this case, the deprotonation of the carboxylic acid) to the electronic effects of the substituents.

Hammett Substituent Constants (σ) for Selected Groups:

| Substituent | σ_meta | σ_para |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -Cl | 0.37 | 0.23 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

This table presents generally accepted Hammett constant values and is provided for context.

Advanced Spectroscopic and Structural Characterization Methodologies in Research on 3 3 Cyanophenyl 5 Nitrobenzoic Acid

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

The analysis of the vibrational spectra allows for the assignment of specific absorption bands (in IR) and scattering peaks (in Raman) to corresponding molecular motions, such as stretching and bending of bonds.

Key Vibrational Modes for 3-(3-Cyanophenyl)-5-nitrobenzoic Acid:

Carboxylic Acid (-COOH) Vibrations: The carboxylic acid group gives rise to several distinct and characteristic vibrational bands. A very broad O-H stretching band is typically observed in the IR spectrum, spanning a wide range from 2500 to 3300 cm⁻¹. The C=O carbonyl stretch is expected to produce a strong, sharp absorption band in the region of 1680-1710 cm⁻¹. The C-O stretching and O-H bending vibrations are also identifiable in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Nitro (-NO₂) Group Vibrations: The nitro group is characterized by two prominent stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) typically appears as a strong band in the 1500-1560 cm⁻¹ range, while the symmetric stretching mode (ν_s(NO₂)) is found at a lower frequency, generally between 1335 and 1370 cm⁻¹.

Cyano (-C≡N) Group Vibration: The cyano group possesses a characteristic triple bond stretching vibration (ν(C≡N)) that appears as a sharp, and typically medium-intensity, band in the 2220-2240 cm⁻¹ region of both IR and Raman spectra. Its position can be sensitive to the electronic environment.

Aromatic Ring Vibrations: The two phenyl rings exhibit several characteristic vibrations. Aromatic C-H stretching modes are found just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). In-ring C=C stretching vibrations cause a series of bands in the 1400-1600 cm⁻¹ region. Aromatic C-H in-plane and out-of-plane bending vibrations give rise to a complex pattern of bands in the fingerprint region, which are diagnostic of the substitution pattern on the rings.

The complementary nature of IR and Raman spectroscopy is crucial for a complete vibrational analysis. While some modes may be strong in IR, they can be weak or inactive in Raman, and vice versa, providing a more complete picture of the molecule's vibrational framework.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad | Weak |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong | Medium |

| Nitro Group | Asymmetric N-O Stretch | 1500 - 1560 | Strong | Strong |

| Nitro Group | Symmetric N-O Stretch | 1335 - 1370 | Strong | Medium |

| Cyano Group | C≡N Stretch | 2220 - 2240 | Medium, Sharp | Medium, Sharp |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aromatic Rings | C=C Ring Stretch | 1400 - 1600 | Medium to Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. Through ¹H, ¹³C, and two-dimensional NMR techniques, it is possible to map the precise connectivity of atoms and confirm the constitution of this compound.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. For this compound, the spectrum is dominated by signals in the aromatic region, along with a characteristic signal for the carboxylic acid proton.

Carboxylic Acid Proton: The acidic proton of the -COOH group is expected to appear as a broad singlet far downfield, typically in the range of 12-13 ppm, due to its acidic nature and hydrogen bonding.

Aromatic Protons: The seven aromatic protons are located on two different rings and will exhibit distinct chemical shifts and coupling patterns based on their electronic environments.

Nitrobenzoic Acid Ring: The three protons on this ring are strongly influenced by the electron-withdrawing nitro and carboxylic acid groups. They are expected to be shifted significantly downfield. The proton situated between the two deactivating groups would be the most deshielded.

Cyanophenyl Ring: The four protons on this ring are influenced by the cyano group and the point of attachment to the other ring. Their signals will appear in the aromatic region, generally between 7.5 and 8.5 ppm. The substitution pattern leads to a complex multiplet structure.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | ~12.0 - 13.0 | Broad Singlet |

| Aromatic H (Nitrobenzoic Ring) | ~8.0 - 9.0 | Multiplets |

| Aromatic H (Cyanophenyl Ring) | ~7.5 - 8.5 | Multiplets |

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Carboxyl Carbon: The carbon of the carboxylic acid group is typically found in the 165-175 ppm range.

Cyano Carbon: The carbon of the nitrile group gives a characteristic signal in the 115-125 ppm region.

Aromatic Carbons: The twelve aromatic carbons will produce a series of signals between approximately 120 and 150 ppm. The carbons directly attached to the electron-withdrawing nitro group and the cyano group will have distinct chemical shifts. The carbon attached to the nitro group is expected around 148 ppm, while the carbons flanking the substituents will also show predictable shifts based on substituent effects. The two carbons forming the biphenyl (B1667301) linkage will also have characteristic shifts.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~165 - 175 |

| -C≡N | ~115 - 125 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C-CN | ~112 |

| Other Aromatic C-H and C-C | ~120 - 145 |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to establish the connectivity of protons within each of the two aromatic rings, tracing the spin systems and confirming the substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each protonated aromatic carbon by linking its signal to the signal of the proton attached to it.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₄H₈N₂O₄.

The calculated monoisotopic mass for this compound is 268.0484 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 269.0557 or the deprotonated molecule [M-H]⁻ at m/z 267.0413. The high accuracy of the mass measurement (typically to within 5 ppm) allows for the confirmation of the elemental composition.

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced, which corresponds to the loss of specific neutral fragments.

Predicted Fragmentation Pathways:

Loss of -OH (17 Da): A common fragmentation for carboxylic acids, leading to an acylium ion.

Loss of -NO₂ (46 Da): A characteristic fragmentation for nitroaromatic compounds.

Loss of -COOH (45 Da): Decarboxylation is another common pathway for benzoic acid derivatives.

Loss of -CN (26 Da): Loss of the nitrile group.

Sequential Losses: Combinations of the above losses, such as the loss of both CO₂ and NO₂, can also be observed.

| Ion/Fragment | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M] | C₁₄H₈N₂O₄ | 268.0484 | Neutral Molecule (Monoisotopic) |

| [M+H]⁺ | C₁₄H₉N₂O₄⁺ | 269.0557 | Protonated Molecule |

| [M-H]⁻ | C₁₄H₇N₂O₄⁻ | 267.0413 | Deprotonated Molecule |

| [M-OH]⁺ | C₁₄H₇N₂O₃⁺ | 251.0451 | Loss of hydroxyl radical |

| [M-NO₂]⁺ | C₁₄H₈NO₂⁺ | 222.0550 | Loss of nitro group |

| [M-COOH]⁺ | C₁₃H₇N₂O₂⁺ | 223.0502 | Loss of carboxyl radical |

X-ray Crystallography for Single-Crystal Structure Determination

While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, single-crystal X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

A literature search did not yield a reported crystal structure for this compound. However, based on the crystal structures of analogous compounds, such as other substituted benzoic acids and biphenyl derivatives, key structural features can be predicted.

Expected Structural Features:

Hydrogen-Bonded Dimers: A hallmark of the crystal structures of carboxylic acids is the formation of centrosymmetric dimers. It is highly probable that two molecules of this compound would form a dimer in the solid state through strong hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) ring motif.

Dihedral Angle: The relative orientation of the two phenyl rings is a key structural parameter. In biphenyl systems, the dihedral angle between the planes of the two rings is influenced by a balance between conjugative effects (favoring planarity) and steric hindrance from substituents at the ortho positions (favoring a twisted conformation). For this molecule, with no ortho substituents relative to the biphenyl linkage, a twisted conformation is still expected, with a dihedral angle likely in the range of 25-45 degrees. This twist would minimize steric repulsion between the protons on the two rings.

Determination of Molecular Conformation and Bond Parameters

A definitive determination of the molecular conformation of this compound, including the dihedral angles between the two phenyl rings and the precise bond lengths and angles of the constituent atoms, requires experimental data from techniques such as single-crystal X-ray diffraction. Without such a study, any discussion on the planarity of the molecule or the specific orientation of the cyano and nitrobenzoic acid moieties would be purely speculative.

Typically, this section would present a table of selected bond lengths and angles, comparing them to standard values to identify any unusual geometric parameters that might arise from electronic or steric effects within the molecule.

Table 1: Illustrative Table of Selected Bond Parameters (Data Not Available)

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-C (phenyl rings) | Data Not Available |

| C-N (cyano group) | Data Not Available |

| C-N (nitro group) | Data Not Available |

| O-C-O (carboxyl group) | Data Not Available |

Analysis of Crystal Packing and Supramolecular Assembly

The study of crystal packing and supramolecular assembly involves understanding the non-covalent interactions that govern how molecules arrange themselves in a solid state. For this compound, this would involve identifying intermolecular interactions such as hydrogen bonds (e.g., between the carboxylic acid groups), dipole-dipole interactions (from the nitro and cyano groups), and potential π-π stacking between the aromatic rings.

Table 2: Illustrative Table of Intermolecular Interactions (Data Not Available)

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Symmetry Operation |

|---|---|---|---|

| Hydrogen Bond | Data Not Available | Data Not Available | Data Not Available |

| π-π Stacking | Data Not Available | Data Not Available | Data Not Available |

Further experimental investigation is required to elucidate the detailed structural characteristics of this compound.

Research Applications and Broader Chemical Utility of 3 3 Cyanophenyl 5 Nitrobenzoic Acid

Role as a Key Intermediate in Complex Chemical Synthesis

The structure of 3-(3-Cyanophenyl)-5-nitrobenzoic acid suggests its potential as a valuable intermediate in the synthesis of more complex molecules. However, specific examples of its application are not documented in readily accessible research.

Precursor for Diverse Organic Scaffolds

In principle, the distinct functional groups of this compound could be selectively manipulated to generate a variety of organic scaffolds. For instance, reduction of the nitro group to an amine, followed by intramolecular reactions with the nitrile or carboxylic acid, could lead to the formation of heterocyclic systems. However, no published studies were identified that demonstrate its use as a precursor for such scaffolds.

Building Block in Multi-Step Synthesis of Functionalized Compounds

As a trifunctional molecule, this compound could serve as a versatile building block in the multi-step synthesis of highly functionalized compounds. The differential reactivity of the carboxylic acid, nitro, and cyano groups could allow for a programmed, stepwise introduction of various chemical entities. This would enable the construction of complex target molecules with precisely controlled architectures. Despite this theoretical potential, there is a lack of specific, documented synthetic routes that utilize this compound as a starting material.

Applications in Material Science Research and Crystal Engineering

The rigid aromatic structure and the presence of hydrogen-bond donors and acceptors in this compound make it an interesting candidate for applications in material science, particularly in the field of crystal engineering.

Design of Supramolecular Architectures

The carboxylic acid group is a well-known motif for forming robust hydrogen-bonded networks, which are fundamental to the design of supramolecular architectures. The nitrile and nitro groups can also participate in weaker intermolecular interactions, further directing the assembly of molecules in the solid state. While the principles of supramolecular chemistry suggest that this compound could form predictable and potentially useful crystalline structures, no specific studies on the supramolecular assembly of this compound have been published.

Investigation of Solid-State Properties for Material Development

The investigation of the solid-state properties of materials derived from this compound could reveal interesting characteristics for material development. The arrangement of the molecules in the crystal lattice, influenced by the functional groups, could lead to materials with specific optical, electronic, or porous properties. However, without experimental data on its crystal structure and solid-state behavior, its potential in this area remains purely theoretical.

Utility as a Model Compound for Fundamental Chemical Investigations

The unique substitution pattern of this compound makes it an excellent candidate for probing the intricate interplay of electronic effects in aromatic systems. The presence of both a nitro group and a cyanophenyl group, both of which are strongly electron-withdrawing, at the meta positions relative to the carboxylic acid, provides a platform to study the additive and potentially synergistic effects of these substituents on the reactivity of the carboxyl functional group and the aromatic ring itself.

The acidity of a benzoic acid is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups enhance the acidity by stabilizing the resulting carboxylate anion through inductive and resonance effects. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of these electronic effects.

Substituent Effects on the Acidity of Benzoic Acid Derivatives

| Substituent | Position | pKa |

|---|---|---|

| -H | - | 4.20 |

| -NO₂ | meta | 3.45 |

| -CN | meta | 3.60 |

| -NO₂ | para | 3.44 |

The data in the table clearly demonstrates that both the nitro and cyano groups increase the acidity of benzoic acid, with their effects being more pronounced from the para position due to the involvement of resonance. In this compound, both the nitro group and the cyanophenyl group are in meta positions relative to the carboxylic acid. Their combined electron-withdrawing inductive effects are expected to significantly increase the acidity of the carboxylic acid, making it a much stronger acid than benzoic acid itself.

This compound could be instrumental in studies aimed at:

Quantifying Additive Substituent Effects: By comparing the experimental pKa of this compound with the values predicted by the Hammett equation using the individual substituent constants for the nitro and cyanophenyl groups, researchers can assess the degree of additivity of these effects.

Probing Long-Range Electronic Communication: The cyanophenyl group introduces an additional aromatic ring, allowing for the study of how electronic effects are transmitted through the biphenyl (B1667301) system to the benzoic acid core.

Investigating Non-Linear Hammett Relationships: In systems with multiple strong electron-withdrawing groups, deviations from the linear relationships predicted by the Hammett equation can occur. This molecule provides an ideal substrate to explore such non-linear behaviors and refine our understanding of substituent effects.

The enhanced electrophilicity of the carboxyl carbon and the increased acidity of the hydroxyl proton in this compound, resulting from its powerful electron-withdrawing substituents, would make it a valuable tool for studying various chemical transformations.

Expected Reactivity of the Carboxylic Acid Group

| Reaction Type | Expected Reactivity Compared to Benzoic Acid |

|---|---|

| Esterification | Slower due to reduced nucleophilicity of the carbonyl oxygen |

| Amide Formation | Faster due to increased electrophilicity of the carbonyl carbon |

This molecule could be employed as a model substrate in a variety of research contexts, including:

Mechanistic Studies of Catalytic Reactions: The well-defined electronic properties of this compound would be advantageous in studies aimed at elucidating the mechanisms of metal-catalyzed and organocatalyzed reactions involving carboxylic acids. The predictable electronic environment allows for a clearer interpretation of kinetic and spectroscopic data.

Development of New Synthetic Methodologies: The altered reactivity of the carboxylic acid group could be exploited in the development of novel synthetic methods. For instance, its increased propensity to form amides could be beneficial in peptide synthesis or in the construction of complex molecular architectures.

Probing Enzyme Active Sites: As a structurally rigid molecule with distinct electronic features, derivatives of this compound could be designed as molecular probes to map the electronic landscape of enzyme active sites that process carboxylic acid substrates.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(3-Cyanophenyl)-5-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis route is commonly employed. First, 5-bromo-3-hydroxymethylbenzoic acid is oxidized to 5-bromo-3-formylbenzoic acid using manganese dioxide (MnO₂) under reflux in dichloromethane. The aldehyde intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with 3-cyanophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (e.g., toluene/ethanol/water). Optimization involves controlling reaction temperature (80–100°C), ensuring inert atmosphere, and monitoring coupling efficiency via TLC or HPLC. Catalytic loading (1–5 mol% Pd) and stoichiometric ratios (1:1.2 aldehyde:boronic acid) are critical for yield improvement .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a respirator (N95 or higher) if dust formation is likely.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles or vapors.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent aerosolization.

- First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Seek medical attention if irritation persists.

Hazard classifications (e.g., H302, H315, H319) indicate risks of toxicity upon ingestion, skin irritation, and eye damage, necessitating strict adherence to GHS protocols .

Q. How can crystallographic data for this compound be obtained and refined using programs like SHELXL?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Mount crystals on a loop with cryoprotectant (e.g., Paratone-N oil).

- Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination. For challenging cases, use intrinsic phasing (e.g., via dual-space algorithms).

- Refinement : In SHELXL, perform iterative least-squares refinement with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically added geometrically or located via difference maps. Validate using R-factors (target: R1 < 0.05) and check for residual electron density peaks.

- Validation : Use PLATON or CCDC tools to assess geometric accuracy and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in forming metal-organic frameworks (MOFs) or coordination polymers?

- Methodological Answer : The nitro group acts as a weak Lewis base, enabling coordination to metal centers (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions. Its electron-withdrawing nature reduces the electron density of the benzene ring, directing the carboxylic acid group to adopt specific binding modes (e.g., monodentate or bridging). To characterize MOFs:

- Synthesize via solvothermal methods (e.g., 120°C, DMF/water) with metal salts.

- Analyze topology using SCXRD and identify network dimensionality (2D/3D).

- Probe stability via thermogravimetric analysis (TGA) and gas adsorption studies (e.g., N₂ at 77 K).

Comparative studies with nitro-free analogues reveal enhanced framework rigidity due to nitro-Metal interactions .

Q. What methodologies are employed to investigate the biological activity of this compound, particularly in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes with nitro/cyano-binding pockets (e.g., tyrosine kinases, viral proteases) based on molecular docking (AutoDock Vina).

- In Vitro Assays : Conduct fluorescence-based or colorimetric enzyme inhibition assays (e.g., HCV NS3/4A protease). Use a substrate (e.g., fluorogenic peptide) and measure IC₅₀ values via dose-response curves.

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., ester/amide variants) and compare activities. Key modifications include replacing the nitro group with amino or halogens to modulate electron effects.

- Cellular Uptake : Evaluate permeability using Caco-2 monolayers or PAMPA assays. LC-MS quantifies intracellular concentrations .

Q. How can computational chemistry predict the binding interactions between this compound and biological targets?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Maestro or GROMACS to dock the compound into target protein active sites (e.g., retrieved from PDB). Apply induced-fit docking to account for side-chain flexibility.

- Molecular Dynamics (MD) : Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy.

- Free Energy Calculations : Perform MM-PBSA/GBSA to estimate binding free energy. Key interactions (e.g., π-π stacking with Phe residues, H-bonds via nitro/cyano groups) are quantified.

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, BBB permeability) to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.